Tyrosinase-related Protein 2 (TRP-2) (181-188)

Descripción

BenchChem offers high-quality Tyrosinase-related Protein 2 (TRP-2) (181-188) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyrosinase-related Protein 2 (TRP-2) (181-188) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

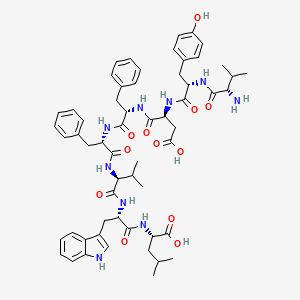

Fórmula molecular |

C58H73N9O12 |

|---|---|

Peso molecular |

1088.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C58H73N9O12/c1-32(2)25-47(58(78)79)66-53(73)45(29-38-31-60-41-20-14-13-19-40(38)41)65-57(77)50(34(5)6)67-55(75)44(27-36-17-11-8-12-18-36)62-51(71)42(26-35-15-9-7-10-16-35)61-54(74)46(30-48(69)70)63-52(72)43(64-56(76)49(59)33(3)4)28-37-21-23-39(68)24-22-37/h7-24,31-34,42-47,49-50,60,68H,25-30,59H2,1-6H3,(H,61,74)(H,62,71)(H,63,72)(H,64,76)(H,65,77)(H,66,73)(H,67,75)(H,69,70)(H,78,79)/t42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 |

Clave InChI |

HRXKEXXZGCWJFY-IAWGGNPOSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Function and Application of TRP-2 181-188 Peptide

Abstract

This technical guide provides an in-depth examination of the tyrosinase-related protein 2 (TRP-2) 181-188 peptide, a critical epitope in the study of melanoma immunology. We will explore the biological context of the parent TRP-2 protein, detail the mechanism of the peptide's function as a tumor-associated antigen, and provide field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and vaccine development. We will dissect the causality behind experimental choices and provide robust protocols to ensure scientific integrity and reproducibility.

Introduction to Tyrosinase-Related Protein 2 (TRP-2)

The TRP-2 Protein: A Key Melanocyte Differentiation Antigen

Tyrosinase-related protein 2 (TRP-2), also known as dopachrome tautomerase (DCT), is an enzyme predominantly expressed in cells of the melanocytic lineage, such as melanocytes and melanoma cells.[1][2] It is a member of the tyrosinase protein family, which is integral to the complex biochemical pathway of melanin synthesis.[1][3] Specifically, TRP-2 functions as a dopachrome tautomerase, catalyzing the isomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[4][5] This step is crucial for modulating the type and quality of melanin produced.[4][5] Unlike tyrosinase, the key enzyme in melanogenesis whose absence leads to albinism, mutations in TRP-2 typically result in alterations of pigment color rather than a complete loss of pigmentation.[1]

TRP-2 as a Tumor-Associated Antigen in Melanoma

The significance of TRP-2 in immunology stems from its classification as a non-mutated, melanocyte differentiation antigen.[6][7] Its expression is largely restricted to melanocytes and melanoma tumors.[8][9] This restricted expression profile makes TRP-2 an attractive target for cancer immunotherapy. The immune system can be directed to recognize TRP-2 as a "self-antigen" that is overexpressed on tumor cells, thereby mounting an attack against the melanoma while largely sparing other tissues. This concept forms the basis of various vaccine and adoptive cell therapy strategies.[6][7][10]

The TRP-2 181-188 Peptide: A Dominant CTL Epitope

Peptide Sequence and MHC Class I Restriction

Within the full-length TRP-2 protein lies a short peptide sequence, spanning amino acids 181-188, which has been identified as a major epitope recognized by cytotoxic T lymphocytes (CTLs).[6][7][11]

| Parameter | Description | Source |

| Peptide Name | TRP-2 181-188 | [6][7] |

| Amino Acid Sequence | VYDFFVWL | [6][11][12] |

| Parent Protein | Tyrosinase-Related Protein 2 | [6][7] |

| MHC Restriction (Mouse) | H-2Kb | [6][7][12] |

| MHC Restriction (Human) | HLA-A2 (via the 180-188 peptide) | [10][13][14] |

The VYDFFVWL sequence conforms to the predicted peptide-binding motif for the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[6][7] A closely related 9-mer peptide, SVYDFFVWL (TRP-2 180-188), is recognized in the context of the human HLA-A2 molecule.[10][13][15] This cross-species reactivity makes the TRP-2 peptide an invaluable tool for preclinical murine models that have direct translational relevance to human immunotherapy.[6][10]

Mechanism of Action: Antigen Processing and Presentation

The function of the TRP-2 181-188 peptide is entirely dependent on the cellular machinery of antigen processing and presentation. This pathway ensures that intracellular proteins, including self-antigens like TRP-2, are sampled by the immune system.

-

Protein Degradation : Inside the melanoma cell, the TRP-2 protein is eventually targeted for degradation by the proteasome.[16] The proteasome cleaves the protein into smaller peptide fragments.[16] Studies have shown that the generation of the TRP-2 181-188 epitope is highly dependent on the proteasome activator PA28.[17]

-

Peptide Transport : The resulting peptides, including TRP-2 181-188, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

-

MHC Class I Loading : Within the ER, peptides of the appropriate length (typically 8-10 amino acids) and with the correct anchor residues bind to newly synthesized MHC class I molecules (e.g., H-2Kb).[16]

-

Cell Surface Presentation : The stable peptide-MHC complex is then transported to the cell surface, where it is displayed for surveillance by CD8+ cytotoxic T lymphocytes (CTLs).[16]

Causality Insight: The efficiency of each step in this pathway can determine the immunogenicity of the peptide. A peptide that is efficiently generated by the proteasome, has high affinity for TAP, and binds stably to the MHC molecule is more likely to be presented at high density on the tumor cell surface, making it a better target for CTLs.

Caption: Experimental workflow for the IFN-γ ELISpot assay.

Conclusion and Future Directions

The TRP-2 181-188 peptide is a cornerstone epitope for the preclinical development of melanoma immunotherapies. Its function as a dominant, MHC class I-restricted tumor-associated antigen allows for the specific targeting of melanoma cells by the immune system. The methodologies described herein, particularly the ELISpot assay, provide a robust framework for quantifying the cellular immune responses elicited by this peptide. Future research will continue to focus on optimizing vaccine adjuvants and delivery systems to enhance the immunogenicity of TRP-2 and other self-antigens, with the ultimate goal of translating these preclinical successes into effective therapies for patients with melanoma. [10][18]

References

-

Bloom, M. B., Perry-Lalley, D., Robbins, P. F., Li, Y., el-Gamil, M., Rosenberg, S. A., & Yang, J. C. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine, 185(3), 453–459. [Link]

-

Wang, R. F., Parkhurst, M. R., Kawakami, Y., Robbins, P. F., & Rosenberg, S. A. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine, 184(6), 2207–2216. [Link]

-

Pigment Cell & Melanoma Research. (2025). Tyrosinase-related protein-2: Significance and symbolism. Pigment Cell & Melanoma Research. [Link]

-

Busam, K. J., Kucukgol, D., Sato, E., & Jungbluth, A. A. (2010). Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2). The American Journal of Surgical Pathology, 34(7), 1004–1011. [Link]

-

National Cancer Institute. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. National Cancer Institute. [Link]

-

Tsukamoto, K., Jackson, I. J., Urabe, K., Montague, P. M., & Hearing, V. J. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO Journal, 11(2), 519–526. [Link]

-

Vasievich, E. A., Ramishetti, S., Zhang, Y., & Huang, L. (2012). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Molecular Pharmaceutics, 9(7), 1994–2001. [Link]

-

Journal of Experimental Medicine. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine. [Link]

-

Avogadri, F., Merghoub, T., Maughan, M. F., Hirschhorn-Cymerman, D., Morris, J., Ritter, E., ... & Houghton, A. N. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE, 5(9), e12670. [Link]

-

Rockefeller University Press. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine. [Link]

-

Anaspec. (n.d.). TRP-2, Tyrosinase-related Protein 2 (180-188). Anaspec. [Link]

-

Brossart, P., Stuhler, G., Flad, T., Stevanovic, S., Rammensee, H. G., Kanz, L., & Brugger, W. (1998). Percutaneous peptide immunization via corneum barrier-disrupted murine skin for experimental tumor immunoprophylaxis. Proceedings of the National Academy of Sciences, 95(13), 7684–7689. [Link]

-

ResearchGate. (n.d.). Regulation of Tyrosinase-related Protein-2 (TYRP2) in Human Melanocytes: Relationship to Growth and Morphology. ResearchGate. [Link]

-

PubMed. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. PubMed. [Link]

-

ResearchGate. (n.d.). Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and.... ResearchGate. [Link]

-

Xiang, R., Lode, H. N., Chao, T. H., Dolman, C. S., Gillies, S. D., & Reisfeld, R. A. (2000). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences, 97(10), 5492–5497. [Link]

-

Schreurs, M. W., de Boer, A. J., Figdor, C. G., & Adema, G. J. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research, 60(4), 999–1004. [Link]

-

SB-PEPTIDE. (n.d.). TRP-2 Peptide (180-188) - SVYDFFVWL. SB-PEPTIDE. [Link]

-

Albert, M. L., Sauter, B., & Bhardwaj, N. (2011). Dendritic Cells Crosspresent Antigens from Live B16 Cells More Efficiently than from Apoptotic Cells and Protect from Melanoma in a Therapeutic Model. PLoS ONE, 6(4), e19104. [Link]

-

Park, K. H., Kim, D. G., Lee, S. E., Kim, A. R., Kim, M. J., Choi, Y. J., ... & Lee, H. G. (2011). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Molecular Immunology, 48(15-16), 1845–1852. [Link]

-

Sijts, A. J., Standera, S., Toes, R. E., Ruppert, T., Beekman, N. J., van Veelen, P. A., ... & Kloetzel, P. M. (2000). Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing. The Journal of Experimental Medicine, 191(3), 503–514. [Link]

-

Amodio, G., & van Hall, T. (2020). Proteasome Subtypes and Regulators in the Processing of Antigenic Peptides Presented by Class I Molecules of the Major Histocompatibility Complex. International Journal of Molecular Sciences, 21(11), 3957. [Link]

-

ResearchGate. (n.d.). Vaccination with poly-L-arginine as immunostimulant for peptide vaccines: Induction of potent and long-lasting T-cell responses against cancer antigens. ResearchGate. [Link]

-

Lode, H. N., Xiang, R., Varki, N. M., Dolman, C. S., Gillies, S. D., & Reisfeld, R. A. (1999). Targeted Interleukin 2 Therapy Enhances Protective Immunity Induced by an Autologous Oral DNA Vaccine against Murine Melanoma. Clinical Cancer Research, 5(7), 1639–1649. [Link]

-

Journal of Immunology. (n.d.). In vivo induction of CTLs by RMA-S transfectants expressing dc2m.... Journal of Immunology. [Link]

Sources

- 1. Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Tyrosinase-related protein-2: Significance and symbolism [wisdomlib.org]

- 4. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

Introduction: Unmasking a Key Target in Melanoma Immunity

An In-Depth Technical Guide to the Melanoma Antigen TRP-2 181-188

Tyrosinase-related protein 2 (TRP-2), an enzyme critical in the melanin biosynthesis pathway, is a pivotal molecule in the study of melanoma immunotherapy.[1][2][3] While essential for normal melanocyte function, its expression in melanoma cells provides a distinct signature that can be exploited by the immune system. This guide focuses on a specific fragment of this protein, the peptide spanning amino acids 181-188, a critical epitope recognized by cytotoxic T lymphocytes (CTLs).

This peptide, and its human analog, has become an invaluable tool for researchers and drug developers. It serves as a model antigen for understanding the mechanisms of T-cell tolerance to self-antigens, a significant hurdle in cancer immunotherapy.[4] Furthermore, it is a cornerstone of preclinical models for developing and testing novel cancer vaccines, adoptive cell therapies, and other immunomodulatory strategies aimed at breaking this tolerance and eradicating melanoma.[5][6] This document provides a comprehensive overview of its biochemical properties, structure, immunological function, and the methodologies employed for its study and application.

Biochemical Profile and Synthesis

The TRP-2 181-188 peptide is an octapeptide identified as the primary epitope recognized by anti-B16 melanoma CTLs in murine models.[7][8] A closely related nonapeptide, TRP-2 180-188, is the corresponding epitope recognized in the context of human immunity.[9][10]

Amino Acid Sequence:

-

Murine (8-mer): VYDFFVWL (Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu)[5]

-

Human (9-mer): SVYDFFVWL (Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu)[9]

The addition of the N-terminal serine in the human epitope significantly enhances its binding affinity to the human MHC class I molecule, HLA-A2.1.[11]

| Property | Value | Source |

| Molecular Formula | C58H73N9O12 | [7] |

| Molecular Weight | 1088.3 Da | [7] |

| MHC Restriction | H-2K^b (murine), HLA-A*0201 (human) | [5][9] |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of TRP-2 181-188 is fundamental to its use in research. The following is a generalized protocol based on standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Objective: To synthesize the VYDFFVWL peptide with high purity.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

HBTU/HOBt coupling reagents

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first C-terminal amino acid (Fmoc-Leu-OH) using HBTU/HOBt and DIPEA in DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Trp, Val, Phe, Phe, Asp, Tyr, Val) according to the sequence.

-

Cleavage and Deprotection:

-

After coupling the final amino acid, wash the resin and dry it.

-

Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and air dry.

-

The crude peptide is then ready for purification.

-

Structural Biology: The MHC-Peptide Complex

The immunological function of the TRP-2 181-188 peptide is dictated by its three-dimensional structure when bound to an MHC class I molecule. The peptide sits within a groove on the surface of the MHC molecule, with specific amino acid side chains acting as anchors.

For the murine H-2K^b molecule, the key anchor residues are Phenylalanine at position 5 (P5) and Leucine at position 8 (P8).[4][12] For the human HLA-A*0201 molecule, the primary anchors of the SVYDFFVWL nonapeptide are Valine at P2 and Leucine at P9. These anchors fit into specific pockets within the MHC groove, providing the stability required for the complex to be presented on the cell surface. Altering these anchor residues through site-directed mutagenesis eliminates T-cell recognition, confirming their structural and functional importance.[5][12]

While a crystal structure of this specific peptide-MHC complex may not be readily available, its binding can be accurately modeled using computational approaches like molecular dynamics simulations, which have been used to design altered peptide ligands with enhanced binding affinity.[10][13]

Immunological Function and Recognition

The TRP-2 peptide is a "self-antigen," meaning it is derived from a normal host protein. In the context of melanoma, the protein is processed within the tumor cell's proteasome, and the resulting peptide fragments are transported into the endoplasmic reticulum. There, the TRP-2 181-188 peptide binds to nascent MHC class I molecules (H-2K^b or HLA-A*0201) and is shuttled to the cell surface for presentation to CD8+ cytotoxic T lymphocytes.

Protocol 2: Quality Control and MHC Binding Assessment

Verifying the purity and identity of the synthesized peptide is a non-negotiable step. This is followed by assessing its ability to bind its cognate MHC molecule.

Objective: To confirm peptide identity and quantify its binding affinity to HLA-A*0201.

Part A: Peptide Quality Control

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. Collect fractions corresponding to the major peak.[14]

-

Purity Analysis: Analyze the purified fractions by analytical RP-HPLC. Purity should be ≥95% as determined by peak area.[7]

-

Identity Confirmation: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the peptide matches the theoretical mass (1088.3 Da for the 8-mer).

Part B: MHC Binding Assay (T2 Cell Stabilization)

-

Rationale: T2 cells are deficient in the TAP transporter, leading to low surface expression of unstable MHC class I molecules. Exogenous peptides that can bind and stabilize these MHC molecules will increase their surface expression, which can be measured by flow cytometry.

-

Cell Preparation: Culture T2 cells (HLA-A*0201 positive) in appropriate media.

-

Peptide Incubation: Incubate T2 cells overnight with serial dilutions of the TRP-2 peptide (e.g., from 100 µM to 0.01 µM). Include a known high-affinity peptide as a positive control and an irrelevant peptide as a negative control.

-

Staining: Wash the cells and stain with a fluorescently-labeled antibody specific for HLA-A2 (e.g., BB7.2-FITC).

-

Flow Cytometry: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) will correlate with the level of HLA-A2 expression on the cell surface.

-

Data Analysis: Plot the MFI against the peptide concentration. The concentration of peptide that yields half-maximal fluorescence (EC50) is a measure of its binding affinity. The 9-mer SVYDFFVWL shows a significantly higher binding capacity than the 8-mer VYDFFVWL.[11]

Protocol 3: T-Cell Recognition Assay (ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of peptide-specific T-cells based on their cytokine secretion (typically Interferon-gamma, IFN-γ).

Objective: To measure the number of TRP-2 180-188-specific, IFN-γ-producing T-cells from a patient's peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight.

-

Blocking: Wash the plate and block with sterile protein-free blocking buffer.

-

Cell Plating: Add PBMCs from an HLA-A*0201+ melanoma patient to the wells.

-

Stimulation: Add the TRP-2 180-188 peptide to the experimental wells.

-

Positive Control: Use a mitogen like Phytohaemagglutinin (PHA).

-

Negative Control: Use an irrelevant peptide or media alone.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the membrane.

-

Detection:

-

Lyse the cells and wash the plate to remove cellular debris.

-

Add a biotinylated anti-IFN-γ detection antibody.

-

Add a streptavidin-alkaline phosphatase (ALP) conjugate.

-

Add a substrate (e.g., BCIP/NBT) that precipitates as a colored spot at the site of cytokine capture.

-

-

Analysis: Wash and dry the plate. The resulting spots, each representing a single cytokine-producing cell, are counted using an automated ELISpot reader. Results are expressed as spot-forming units (SFUs) per million cells.[13][14]

Applications in Research and Therapeutics

The TRP-2 181-188 peptide is a versatile tool with broad applications:

-

Preclinical Vaccine Development: It is used as the target antigen in murine models to test the efficacy of various vaccine platforms, including DNA vaccines, dendritic cell vaccines, and peptide-adjuvant formulations.[4]

-

Adoptive Cell Therapy (ACT): T-cells can be stimulated ex vivo with the TRP-2 peptide to generate large numbers of tumor-specific CTLs, which are then infused back into the host to treat established tumors.[5][6]

-

Immune Monitoring: In clinical trials of melanoma therapies, the peptide is used in ELISpot, intracellular cytokine staining (ICS), and MHC-tetramer assays to quantify the anti-tumor T-cell response in patients.

-

Studying Immunogenicity: Researchers have used this peptide to create "altered peptide ligands" by substituting amino acids to enhance MHC binding and T-cell activation, providing a model for improving the immunogenicity of self-antigens.[10][13]

Conclusion

The TRP-2 181-188 peptide and its human analog represent more than just a sequence of amino acids; they are a fundamental component in the armamentarium of cancer immunology. From basic research into T-cell biology to the development of next-generation immunotherapies, this epitope provides a robust and clinically relevant system for dissecting and manipulating the immune response against melanoma. Its conserved nature between mice and humans further enhances its value, allowing for more accurate and translatable preclinical modeling.[9][10] As our understanding of tumor immunology deepens, the principles learned from studying this key antigen will continue to inform the design of more effective treatments for cancer.

References

-

Steitz, J., et al. (2000). An autologous oral DNA vaccine protects against murine melanoma. PNAS. Available at: [Link]

-

Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine. Available at: [Link]

- Tyrosinase-related protein-2: Significance and symbolism. (n.d.). ScienceDirect. Accessed January 3, 2026.

-

Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. (1997). Rockefeller University Press. Available at: [Link]

- Tyrosinase-Related Protein 2 (TRP-2): Significance and symbolism. (n.d.). ScienceDirect. Accessed January 3, 2026.

-

TRP-2, Tyrosinase-related Protein 2 (181-188). (n.d.). Anaspec. Available at: [Link]

-

Tsukamoto, K., et al. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO Journal. Available at: [Link]

-

Bloom, M. B., et al. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. Johns Hopkins University. Available at: [Link]

-

Parkhurst, M. R., et al. (1998). Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2). Cancer Research. Available at: [Link]

-

Sun, Z., et al. (2010). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. Cellular & Molecular Immunology. Available at: [Link]

-

Sun, Z., et al. (2010). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Cellular & Molecular Immunology. Available at: [Link]

-

Schreurs, M. W., et al. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. The Journal of Immunology. Available at: [Link]

- Tyrosinase-related Protein 2 (TRP-2) (181-188). (n.d.). MedchemExpress (Korean site). Accessed January 3, 2026.

-

Abe, T., et al. (2001). Expression of tyrosinase-related protein 2/DOPAchrome tautomerase in the retinoblastoma. Experimental Eye Research. Available at: [Link]

- Regulation of Tyrosinase-related Protein-2 (TYRP2) in Human Melanocytes: Relationship to Growth and Morphology. (n.d.).

-

Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. (1997). Rockefeller University Press. Available at: [Link]

- Tyrosinase-related Protein 2 (TRP-2) (181-188). (n.d.). BroadPharm. Accessed January 3, 2026.

-

Ouyang, H., et al. (2008). Superior antitumor response induced by large stress protein chaperoned protein antigen compared with peptide antigen. Journal of Immunology. Available at: [Link]

- Peptide therapeutics. (n.d.). BroadPharm. Accessed January 3, 2026.

-

TRP-2 (181-188). (n.d.). Cambridge Bioscience. Available at: [Link]

- Tyrosinase-related Protein 2 (TRP-2) (181-188). (n.d.). MedChemExpress. Accessed January 3, 2026.

Sources

- 1. Tyrosinase-related protein-2: Significance and symbolism [wisdomlib.org]

- 2. Tyrosinase-Related Protein 2 (TRP-2): Significance and symbolism [wisdomlib.org]

- 3. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

- 13. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Superior antitumor response induced by large stress protein chaperoned protein antigen compared with peptide antigen - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to TRP-2 as a Melanoma Antigen

For decades, the quest for effective cancer immunotherapies has centered on identifying tumor-specific antigens that can rally the immune system against malignant cells. In the landscape of melanoma, Tyrosinase-Related Protein 2 (TRP-2), also known as DOPAchrome Tautomerase (DCT), has emerged as a pivotal and complex target. This guide offers an in-depth exploration of the discovery, biological significance, and therapeutic exploitation of TRP-2, tailored for researchers, scientists, and drug development professionals.

The Genesis of a Target: Unmasking TRP-2 in Melanoma

The identification of TRP-2 as a melanoma antigen was a significant milestone, moving the field beyond unique, patient-specific antigens to shared differentiation antigens. These are proteins expressed by both malignant melanoma cells and their normal counterparts, melanocytes.

Initial breakthroughs came from the study of tumor-infiltrating lymphocytes (TILs), T cells that have the innate ability to recognize and infiltrate tumors. In a landmark study, TILs from a melanoma patient experiencing tumor regression were found to recognize not just one, but multiple melanoma-associated antigens. One of these was identified as TRP-2.[1][2] This discovery was crucial as it demonstrated that the immune system could mount a response against a non-mutated, self-protein, opening new avenues for vaccine development and immunotherapy.

The expression of TRP-2 is largely restricted to melanocytes, melanoma cells, and the retina.[2][3] This tissue-restricted expression pattern is a key characteristic of an ideal tumor antigen, as it minimizes the risk of on-target, off-tumor toxicities in vital organs.

The Biochemical Core: TRP-2's Role in Melanogenesis

To understand TRP-2's significance as an antigen, one must first grasp its fundamental biological role. TRP-2 is a key enzyme in the melanin biosynthesis pathway.[4][5][6] Specifically, it functions as DOPAchrome tautomerase, catalyzing the conversion of L-DOPAchrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[7][8][9][10]

This enzymatic step is not merely a metabolic process; it influences the type and quality of melanin produced. By shunting the pathway towards DHICA, TRP-2 favors the production of eumelanin, the brown-black pigment that is more photoprotective than the red-yellow pheomelanin.[8][9] Beyond pigmentation, TRP-2 has been implicated in protecting melanoma cells from UVB-induced apoptosis and regulating cell proliferation, suggesting a multifaceted role in melanoma biology.[11][12]

Caption: The pivotal role of TRP-2 in the melanogenesis pathway.

The Immunological Nexus: T Cell Recognition of TRP-2

The significance of TRP-2 as a melanoma antigen lies in its ability to be recognized by cytotoxic T lymphocytes (CTLs), the primary effectors of anti-tumor immunity. This recognition is a highly specific process governed by the presentation of TRP-2-derived peptides by Major Histocompatibility Complex (MHC) molecules on the surface of melanoma cells.

Antigen Processing and Presentation

Endogenous proteins like TRP-2 are degraded into small peptides within the cell by the proteasome. These peptides are then transported into the endoplasmic reticulum where they can bind to MHC class I molecules.[13] The resulting peptide-MHC complex is then shuttled to the cell surface for presentation to CD8+ CTLs.[14]

Exogenous TRP-2, for instance from a vaccine, can be taken up by antigen-presenting cells (APCs) like dendritic cells. Inside the APC, the protein is processed in the endosomal pathway and loaded onto MHC class II molecules for presentation to CD4+ helper T cells.[15][16] These helper T cells are crucial for orchestrating a robust and durable anti-tumor immune response.

Caption: MHC class I and class II presentation of TRP-2 peptides.

Dominant Epitopes and HLA Restriction

Specific peptides, or epitopes, derived from TRP-2 are responsible for T cell recognition. The identification of these epitopes is critical for the development of targeted immunotherapies. Several TRP-2 epitopes have been identified that are presented by different Human Leukocyte Antigen (HLA) alleles, the human version of MHC.

For example, the peptide LLPGGRPYR was identified as an epitope recognized by HLA-A31-restricted CTLs.[2] Another important epitope, SVYDFFVWL (TRP2180-188), is recognized by both murine H-2Kb and human HLA-A*0201, making it a valuable tool for preclinical and clinical studies.[17][18]

| Epitope | Amino Acid Sequence | HLA Restriction | Reference |

| TRP2197-205 | LLPGGRPYR | HLA-A31 | [2] |

| TRP2180-188 | SVYDFFVWL | H-2Kb, HLA-A*0201 | [17][18] |

Therapeutic Strategies Targeting TRP-2

The discovery of TRP-2 as a shared melanoma antigen has paved the way for various immunotherapeutic strategies, primarily centered around vaccines. The goal of these vaccines is to break immune tolerance to this self-antigen and induce a potent anti-tumor T cell response.

Vaccine Platforms

A variety of vaccine platforms have been explored to deliver TRP-2 to the immune system:

-

Peptide Vaccines: These vaccines use synthetic versions of TRP-2 epitopes, often with an adjuvant to enhance immunogenicity. One study showed that a TRP-2 peptide vaccine with the (R)-DOTAP adjuvant could delay tumor growth in a mouse model.[19]

-

DNA Vaccines: Plasmid DNA encoding TRP-2 can be directly administered, leading to in vivo expression of the antigen. The co-administration of the chemokine CCL21 has been shown to enhance the efficacy of a TRP-2 DNA vaccine.[20]

-

Viral Vectors: Viruses can be engineered to express TRP-2, harnessing their natural ability to infect cells and induce strong immune responses. A murine cytomegalovirus (MCMV)-based vaccine expressing TRP-2 demonstrated a potent and long-lasting anti-melanoma effect.[21]

-

Dendritic Cell (DC) Vaccines: DCs are potent APCs that can be loaded with TRP-2 peptides or protein ex vivo and then re-infused into the patient to prime an anti-tumor immune response.

Clinical Landscape and Future Directions

While preclinical studies have shown promise, the clinical translation of TRP-2-based therapies has been met with mixed results. A significant challenge is overcoming the central and peripheral tolerance mechanisms that prevent the immune system from attacking self-antigens.[17]

Current and future strategies are focused on combination therapies. The combination of TRP-2 vaccines with immune checkpoint inhibitors (ICIs) like anti-CTLA-4 and anti-PD-1 antibodies is a particularly promising approach.[22][23][24][25] ICIs can help to overcome the immunosuppressive tumor microenvironment, allowing the vaccine-induced T cells to effectively kill melanoma cells.

Personalized cancer vaccines, which target a unique set of neoantigens for each patient, are also gaining traction in melanoma treatment.[26][27] While TRP-2 is a shared antigen, its inclusion in personalized vaccine formulations could provide a broader and more robust anti-tumor response.

Key Experimental Protocols

Protocol 1: Identification of TRP-2 Reactive T Cells from TILs

-

TIL Culture: Isolate TILs from a fresh melanoma tumor specimen and culture them in the presence of high-dose Interleukin-2 (IL-2) to promote T cell expansion.

-

Antigen Presentation Assay: Co-culture the expanded TILs with target cells (e.g., autologous melanoma cells or HLA-matched cell lines) that have been transfected to express TRP-2.

-

Readout: Measure T cell activation through cytokine release assays (e.g., IFN-γ ELISA or ELISpot) or cytotoxicity assays (e.g., chromium release assay).

-

T Cell Cloning: If reactivity is observed, clone the reactive T cells by limiting dilution to isolate and expand single T cell clones for further characterization.

Protocol 2: In Vivo Murine Melanoma Vaccine Efficacy Study

-

Animal Model: Use a syngeneic mouse model, such as C57BL/6 mice and the B16 melanoma cell line, which naturally expresses TRP-2.[28]

-

Vaccination: Administer the TRP-2 vaccine (e.g., peptide, DNA, or viral vector) to the mice according to the desired schedule (prophylactic or therapeutic). Include appropriate control groups (e.g., vehicle or adjuvant alone).

-

Tumor Challenge: Inoculate the mice with B16 melanoma cells, either subcutaneously or intravenously to model metastatic disease.

-

Monitoring: Monitor tumor growth over time by measuring tumor volume or counting lung metastases.

-

Immunological Analysis: At the end of the study, harvest spleens and tumors to analyze the TRP-2-specific T cell response using techniques like tetramer staining, intracellular cytokine staining, or in vivo cytotoxicity assays.[19]

Conclusion: The Enduring Significance of TRP-2

TRP-2 stands as a testament to the power of basic research in uncovering clinically relevant cancer targets. While the path to a highly effective TRP-2-based therapy has been challenging, its role as a key melanoma antigen remains undisputed. The ongoing development of novel vaccine platforms and combination immunotherapies continues to hold promise for harnessing the full therapeutic potential of this "dual-edged sword" – a vital enzyme for the melanocyte and a critical target for the immune system in the fight against melanoma.

References

-

Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine, 184(6), 2207–2216. [Link]

-

PubMed. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. [Link]

-

Karakousis, G. C., et al. (2023). Beyond CTLA-4 and PD-1 Inhibition: Novel Immune Checkpoint Molecules for Melanoma Treatment. Cancers, 15(10), 2796. [Link]

-

Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine, 185(3), 453–459. [Link]

-

National Institutes of Health. (2023). Beyond CTLA-4 and PD-1 Inhibition: Novel Immune Checkpoint Molecules for Melanoma Treatment. [Link]

- Tyrosinase-related protein-2: Significance and symbolism. (2025).

-

Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine, 184(6), 2207–2216. [Link]

-

Overwijk, W. W., et al. (2003). Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. The Journal of Immunology, 170(6), 3392-3399. [Link]

-

Parkhurst, M. R., et al. (1998). Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2). Cancer Research, 58(21), 4895–4901. [Link]

- TRP-2: Significance and symbolism. (2025).

-

Liu, Y., et al. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE, 5(9), e12670. [Link]

-

Pardoll, D. M. (2012). The blockade of immune checkpoints in cancer immunotherapy. Nature Reviews Cancer, 12(4), 252–264. [Link]

-

National Institutes of Health. (2021). Beyond PD-1: The Next Frontier for Immunotherapy in Melanoma. [Link]

-

Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Semantic Scholar. [Link]

-

Tsukamoto, K., et al. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO Journal, 11(2), 519–526. [Link]

- Tyrosinase-related protein: Significance and symbolism. (2025).

-

Tsukamoto, K., et al. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. University of Edinburgh Research Explorer. [Link]

-

PubMed. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. [Link]

-

Clinics in Oncology. (2017). Beyond Systemic Anti-PD-1 and CTLA-4 in Advanced Melanoma - is Intratumoral Therapy the Answer?. [Link]

-

Jimbow, K., et al. (2000). Expression of Tyrosinase, TRP-1 and TRP-2 in Ultraviolet-Irradiated Human Melanomas and Melanocytes: TRP-2 Protects Melanoma Cells From Ultraviolet B Induced Apoptosis. Journal of Investigative Dermatology, 114(1), 45-52. [Link]

-

Dopachrome tautomerase - an old protein with new functions. (2005). Semantic Scholar. [Link]

-

Fang, D., & Setaluri, V. (1999). Regulation of tyrosinase-related protein-2 (TYRP2) in human melanocytes: relationship to growth and morphology. Pigment Cell Research, 12(4), 227–234. [Link]

-

Overwijk, W. W., et al. (2003). Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells. Journal of immunology (Baltimore, Md. : 1950), 170(6), 3392–3399. [Link]

-

ResearchGate. (2025). Regulation of Tyrosinase-related Protein-2 (TYRP2) in Human Melanocytes: Relationship to Growth and Morphology. [Link]

-

Abe, T., et al. (2001). Expression of tyrosinase-related protein 2/DOPAchrome tautomerase in the retinoblastoma. Experimental Eye Research, 72(1), 71–77. [Link]

-

Jimbow, K., et al. (1993). The expression of tyrosinase, tyrosinase-related proteins 1 and 2 (TRP1 and TRP2), the silver protein, and a melanogenic inhibitor in human melanoma cells of differing melanogenic activities. The Journal of investigative dermatology, 100(3), 231S–238S. [Link]

-

MDPI. (2021). Expression of Potential Targets for Cell-Based Therapies on Melanoma Cells. [Link]

-

National Institutes of Health. (2023). TRPM2 Channels: A Potential Therapeutic Target in Melanoma?. [Link]

-

Houben, R., et al. (2014). p53 Regulation by TRP2 Is Not Pervasive in Melanoma. PLoS ONE, 9(1), e87440. [Link]

-

National Institutes of Health. (2019). Intricate Interplay between Innate Immune Cells and TRMP2 in a Mouse Model of Multiple Sclerosis. [Link]

-

ResearchGate. (2019). Vaccination with endogenous TRP2 antigen reduces melanoma metastasis.... [Link]

-

Chiyo, M., et al. (2007). Enhancement of immunity by a DNA melanoma vaccine against TRP2 with CCL21 as an adjuvant. Cancer Gene Therapy, 14(11), 903–910. [Link]

-

Perica, K., et al. (2014). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Journal of controlled release : official journal of the Controlled Release Society, 187, 126–132. [Link]

-

The Journal of Immunology. (2011). Cytomegalovirus-based cancer vaccines expressing TRP2 induce potent antitumor effect against melanoma in mice (156.20). [Link]

-

PubMed. (2019). Intricate Interplay between Innate Immune Cells and TRMP2 in a Mouse Model of Multiple Sclerosis. [Link]

-

National Institutes of Health. (2014). Novel role of TRPML2 in the regulation of the innate immune response. [Link]

-

Park, U., et al. (2011). TRP Vanilloid 2 Knock-Out Mice Are Susceptible to Perinatal Lethality But Display Normal Thermal and Mechanical Nociception. Journal of Neuroscience, 31(32), 11425–11436. [Link]

-

Moderna, Inc. (n.d.). A Clinical Trial of a Personalized Cancer Vaccine for Adults with High-Risk Melanoma. [Link]

-

Taylor & Francis. (2022). TRPM2 – Knowledge and References. [Link]

-

Evaxion concludes subject dosing in Phase II trial of melanoma vaccine. (2025). [Link]

- MHC I vs II Peptide Binding – Understanding T Cell Present

-

Microbe Notes. (2022). MHC Class I, Class II, Antigen Processing, And Presentation. [Link]

-

Wieczorek, M., et al. (2017). Major Histocompatibility Complex (MHC) Class I and MHC Class II Proteins: Conformational Plasticity in Antigen Presentation. Frontiers in Immunology, 8, 292. [Link]

-

National Institutes of Health. (2017). Present Yourself! By MHC Class I and MHC Class II Molecules. [Link]

Sources

- 1. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Tyrosinase-related protein-2: Significance and symbolism [wisdomlib.org]

- 5. TRP-2: Significance and symbolism [wisdomlib.org]

- 6. Tyrosinase-related protein: Significance and symbolism [wisdomlib.org]

- 7. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Expression of tyrosinase, TRP-1 and TRP-2 in ultraviolet-irradiated human melanomas and melanocytes: TRP-2 protects melanoma cells from ultraviolet B induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p53 Regulation by TRP2 Is Not Pervasive in Melanoma | PLOS One [journals.plos.org]

- 13. microbenotes.com [microbenotes.com]

- 14. Major Histocompatibility Complex (MHC) Class I and MHC Class II Proteins: Conformational Plasticity in Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MHC I vs II Peptide Binding – Understanding T Cell Presentation [peptides.de]

- 16. Present Yourself! By MHC Class I and MHC Class II Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhancement of immunity by a DNA melanoma vaccine against TRP2 with CCL21 as an adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Beyond CTLA-4 and PD-1 Inhibition: Novel Immune Checkpoint Molecules for Melanoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Beyond CTLA-4 and PD-1 Inhibition: Novel Immune Checkpoint Molecules for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Beyond PD-1: The Next Frontier for Immunotherapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Trial Details [trials.modernatx.com]

- 27. Evaxion concludes dosing in Phase II trial of melanoma vaccine [clinicaltrialsarena.com]

- 28. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Role of TRP-2 181-188 in immune response to melanoma

An In-Depth Technical Guide to the Role of TRP-2 181-188 in the Immune Response to Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Melanocyte Lineage

Melanoma, a malignancy of pigment-producing melanocytes, presents a significant immunotherapeutic challenge. A key strategy in cancer immunotherapy is to direct the patient's immune system against tumor-associated antigens (TAAs). Among the most studied TAAs in melanoma are melanocyte differentiation antigens, which are proteins involved in the melanin synthesis pathway and are expressed by both healthy melanocytes and malignant melanoma cells.[1][2] Tyrosinase-related protein 2 (TRP-2), also known as dopachrome tautomerase (DCT), is a crucial enzyme in this pathway and has emerged as a compelling target for immunotherapy.[2]

This guide provides a comprehensive technical overview of a specific immunodominant peptide derived from TRP-2, the 181-188 epitope, and its central role in eliciting a cytotoxic T-lymphocyte (CTL) response against melanoma. We will explore its discovery, the mechanics of the immune response it triggers, and its application in preclinical vaccine development, offering field-proven insights for professionals in oncology research and drug development.

Part 1: Discovery and Identification of a Key Tumor Rejection Antigen

The foundation for targeting TRP-2 was laid by the identification of its role as a tumor rejection antigen in the B16 murine melanoma model.[3][4][5] This pivotal work established that cytotoxic T-lymphocytes with reactivity against B16 melanoma recognized a nonmutated protein from the TRP-2 gene.[3][5]

From cDNA Library to a Specific Epitope

The discovery process involved screening a cDNA library from B16 melanoma cells with tumor-reactive CTLs.[3][6] This led to the identification of the TRP-2 gene as the source of the antigen. To pinpoint the exact T-cell epitope, researchers synthesized 15 different eight-amino-acid peptides from the TRP-2 sequence that conformed to the known binding motif for the murine MHC class I molecule, H-2Kb.[3]

Only one peptide, with the amino acid sequence VYDFFVWL , corresponding to residues 181-188 of the TRP-2 protein, was able to effectively stimulate IFN-γ release from the anti-B16 T-cell line.[3] This identified TRP-2181–188 as the major reactive epitope. The criticality of this specific epitope was confirmed through site-directed mutagenesis, where altering the peptide sequence eliminated T-cell recognition of the TRP-2 protein.[3][7]

Workflow: Identification of the TRP-2 181-188 Epitope

Caption: Workflow for the discovery and identification of the TRP-2 181-188 epitope.

Part 2: The TRP-2 181-188-Specific Immune Response

TRP-2181–188 is a "self-antigen," meaning it is present on normal melanocytes as well as melanoma cells. This poses a central challenge: overcoming peripheral immune tolerance to mount an effective anti-tumor response without inducing unacceptable autoimmunity.

Antigen Processing and Presentation

For a CD8+ T-cell response to be initiated, the TRP-2181–188 peptide must be processed intracellularly and presented on the cell surface by MHC class I molecules. The TRP-2 protein is degraded in the cytoplasm by the proteasome. Studies have shown that the proteasome activator PA28 is essential for the efficient processing of the TRP-2181–188 epitope.[8] The resulting peptide is then transported into the endoplasmic reticulum, loaded onto H-2Kb molecules in mice, and shuttled to the cell surface for recognition by CD8+ T-cells.[8][9] A closely related 9-mer peptide, TRP-2180-188 (SVYDFFVWL), has been identified as a target for human HLA-A2.1-restricted anti-melanoma CTLs, highlighting the translational relevance of this antigenic region.[10][11][12]

Diagram: MHC Class I Presentation of TRP-2 181-188

Caption: Intracellular processing and presentation of the TRP-2 181-188 epitope.

Eliciting a Potent CD8+ T-Cell Response

Stimulating splenocytes from mice with the TRP-2181–188 peptide in vitro generates CTL lines that can recognize and kill B16 melanoma cells.[3][4][7] This demonstrates the peptide's ability to activate precursor T-cells. The resulting effector CD8+ T-cells are cytotoxic, primarily releasing perforin and granzymes to induce apoptosis in target tumor cells, and also secrete pro-inflammatory cytokines like IFN-γ.

Several strategies have been developed to break tolerance and enhance the immunogenicity of TRP-2 peptides in vivo:

-

Potent Adjuvants: Co-administration of the peptide with strong adjuvants is critical. Various adjuvants have been shown to significantly increase the number of TRP-2-specific, IFN-γ-producing T-cells.[13][14]

-

DNA Vaccines: Oral DNA vaccines using an attenuated Salmonella typhimurium carrier to deliver a plasmid encoding TRP-2181–188 have been effective.[1] Fusing the peptide sequence to ubiquitin enhances its entry into the MHC class I processing pathway, boosting the CD8+ T-cell response.[1]

-

Xenogeneic Immunization: Using the human homolog of TRP-2 (which is highly similar to the murine version) for immunization can break tolerance and induce a potent CD8+ T-cell response against the shared TRP-2181–188 self-peptide.[15][16]

-

Modified Peptides: Introducing post-translational modifications, such as the conversion of an aspartic acid to an isoaspartic acid within the peptide, can create a novel epitope that is sufficiently different to bypass tolerance while still generating T-cells that cross-react with the native peptide.[17][18]

| Vaccine Platform | Adjuvant/Modification | Key Outcome | Reference |

| Peptide | VacciMax® (liposome) + CpG ODN | Eradicated established B16-F10 tumors in 100% of mice (when combined with a p53 peptide). | [13] |

| Peptide | Carrageenan (CGN) | 5-fold increase in TRP-2-specific CD8+ T-cells compared to peptide alone. | [14] |

| Peptide | (R)-DOTAP (liposome) | Significant tumor growth delay and increased IFN-γ secretion by tumor-infiltrating lymphocytes. | [11] |

| Peptide | Poly-L-arginine | Induced potent and long-lasting T-cell responses. | [19] |

| Oral DNA Vaccine | S. typhimurium carrier + Ubiquitin fusion | Induced a protective MHC class I-restricted CD8+ T-cell response. | [1] |

| Peptide | Isoaspartyl Modification | Bypassed immune tolerance and generated CTLs that recognized the native TRP-2 peptide. | [17] |

| DNA Vaccine | Human TRP-2 cDNA (xenogeneic) | Induced coat depigmentation and significant protection against B16 metastasis. | [15] |

Part 3: Therapeutic Application and Preclinical Models

The ultimate goal of studying the TRP-2181–188 epitope is to develop effective cancer therapies. Preclinical studies in the C57BL/6 mouse model using the syngeneic B16 melanoma cell line have been instrumental.[20]

Prophylactic and Therapeutic Efficacy

Vaccination with various TRP-2181–188 formulations has demonstrated both prophylactic (preventing tumor establishment) and therapeutic (treating existing tumors) efficacy.

-

Therapeutic Adoptive Cell Transfer: Early studies showed that CTL lines generated by in vitro stimulation with the TRP-2181–188 peptide were therapeutic against 3-day-old established pulmonary metastases, especially when combined with low-dose IL-2.[3][4][5][7]

-

Therapeutic Vaccination: A single vaccination with a liposomal formulation (VacciMax®) containing the TRP-2181–188 peptide, a p53 peptide, and adjuvants successfully eradicated 6-day old established B16-F10 tumors in all treated mice.[13]

-

Combination Therapy: The efficacy of an oral DNA vaccine was substantially amplified when combined with an anti-GD2-IL-2 fusion protein, which targets IL-2 to the tumor microenvironment, leading to complete tumor rejection in the majority of mice.[21]

Workflow: Therapeutic Peptide Vaccination in a Murine Model

Caption: Experimental workflow for testing a therapeutic TRP-2 peptide vaccine.

Part 4: Key Experimental Protocols

Reproducible and rigorous experimental design is paramount. Below are summarized methodologies for key assays used to evaluate the TRP-2181–188 immune response.

Protocol 1: Ex Vivo IFN-γ ELISpot Assay

This assay quantifies the number of antigen-specific, cytokine-producing T-cells.

-

Preparation: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C. Wash and block the plate.

-

Cell Plating: Harvest splenocytes from vaccinated and control mice. Plate the splenocytes at a concentration of 2-5 x 105 cells per well.

-

Stimulation: Add the TRP-2181–188 peptide to the wells at a final concentration of 1-10 µg/mL. Use an irrelevant peptide as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Development: Lyse the cells, wash the plate, and add a biotinylated anti-mouse IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.

-

Visualization: Add a substrate (e.g., BCIP/NBT) to develop colored spots.

-

Analysis: Wash, dry the plate, and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Protocol 2: In Vivo Cytotoxicity Assay

This assay measures the ability of the immune system to kill target cells in a living animal.

-

Target Cell Preparation: Prepare two populations of syngeneic splenocytes.

-

Target Population: Pulse with the TRP-2181–188 peptide (1-10 µg/mL) and label with a high concentration of a fluorescent dye (e.g., CFSEhigh).

-

Control Population: Pulse with an irrelevant peptide or no peptide and label with a low concentration of the same dye (CFSElow).

-

-

Adoptive Transfer: Mix the two cell populations at a 1:1 ratio and inject intravenously into vaccinated and control mice.

-

Incubation: Allow 18-24 hours for in vivo killing to occur.

-

Analysis: Harvest spleens from the recipient mice and analyze the cell populations by flow cytometry, gating on the CFSEhigh and CFSElow populations.

-

Calculation: Calculate the percent specific lysis using the formula: % Specific Lysis = [1 - (ratio in immunized / ratio in control)] x 100, where the ratio is (%CFSE_high / %CFSE_low).

Conclusion

The TRP-2181–188 peptide is a well-characterized, immunodominant epitope that serves as a critical tool and target in melanoma immunotherapy research. Its identification as a key tumor rejection antigen in robust preclinical models has paved the way for the development of numerous vaccine strategies aimed at breaking immune tolerance.[3][5] For drug development professionals, the extensive body of work on TRP-2181–188 provides a valuable roadmap, demonstrating the importance of potent adjuvants, novel delivery systems, and combination therapies to elicit effective anti-tumor immunity against self-antigens. Further optimization of these strategies holds promise for translating the preclinical success of targeting TRP-2 into effective treatments for patients with melanoma.

References

-

Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine, 185(3), 453–460. [Link]

-

PubMed. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. [Link]

-

Journal of Experimental Medicine. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. [Link]

-

Xiang, R., et al. (2000). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences, 97(10), 5492–5497. [Link]

-

Rockefeller University Press. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. [Link]

-

Doyle, H. A., et al. (2007). Isoaspartyl post-translational modification triggers anti-tumor T and B lymphocyte immunity. Journal of Biological Chemistry. [Link]

-

Semantic Scholar. (2017). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. [Link]

-

ResearchGate. (2002). Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and SVYDFFVWL (position 180-188) to mouse (A) and human (B) MHC class I molecules. [Link]

-

Zwaveling, S., et al. (2008). Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax®. Journal of Translational Medicine, 6(1), 1-11. [Link]

-

Schreurs, M. W., et al. (2002). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research, 62(8), 2361-2367. [Link]

-

Lin, C. T., et al. (2012). Carrageenan as an Adjuvant to Enhance Peptide-based Vaccine Potency. Journal of Cancer Science & Therapy, 4(6). [Link]

-

Lode, H. N., et al. (2000). Targeted Interleukin 2 Therapy Enhances Protective Immunity Induced by an Autologous Oral DNA Vaccine against Murine Melanoma. Cancer Research, 60(12), 3281-3289. [Link]

-

Sun, Y., et al. (2002). Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing. The Journal of biological chemistry, 277(47), 44941–44948. [Link]

-

ResearchGate. (2007). Iso-Asp TRP-2-(181–188)-specific CD8 T cells are generated after immunization with iso-Asp TRP-2 peptide. [Link]

-

Busam, K. J., et al. (2007). Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2). The American journal of surgical pathology, 31(7), 1082–1088. [Link]

-

Zhang, M., et al. (2004). Antitumour immunity against murine melanoma B16 was achieved by genetic immunization with a naked chimeric DNA encoding a fusion protein linking green fluorescent protein (GFP) to the N-terminus of a major CD8+ cytotoxic T lymphocyte (CTL) epitope of tyrosinase-related protein 2 (TRP-2181-188) of murine melanoma. Immunology, 113(4), 566-574. [Link]

-

Steitz, J., et al. (2000). Genetic immunization of mice with human tyrosinase-related protein 2: implications for the immunotherapy of melanoma. International journal of cancer, 86(1), 89–94. [Link]

-

Staff, T. N., et al. (2011). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Journal of controlled release, 156(1), 62–69. [Link]

-

Manfredi, F., et al. (2008). Lymphocytes genetically modified to express tumor antigens target DCs in vivo and induce antitumor immunity. The Journal of clinical investigation, 118(10), 3336–3346. [Link]

-

Liu, Y., et al. (2010). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Molecular immunology, 47(4), 797–805. [Link]

-

ResearchGate. (2005). Vaccination with poly-L-arginine as immunostimulant for peptide vaccines: Induction of potent and long-lasting T-cell responses against cancer antigens. [Link]

-

Pérez-Guijarro, E., et al. (2014). Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma. Oncogene, 33(35), 4355–4363. [Link]

-

ResearchGate. (2019). Vaccination with endogenous TRP2 antigen reduces melanoma metastasis when combined with CTA1-DD adjuvant. [Link]

-

Tosti, E., et al. (2022). Multi-Epitope DC Vaccines with Melanoma Antigens for Immunotherapy of Melanoma. International Journal of Molecular Sciences, 23(19), 11139. [Link]

-

Bowne, W. B., et al. (1999). Coupling and Uncoupling of Tumor Immunity and Autoimmunity. The Journal of experimental medicine, 190(12), 1717–1722. [Link]

-

ResearchGate. (2002). Cancer Vaccine Design: A Novel Bacterial Adjuvant for Peptide-Specific CTL Induction. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rupress.org [rupress.org]

- 8. Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]

- 14. Carrageenan as an Adjuvant to Enhance Peptide-based Vaccine Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetic immunization of mice with human tyrosinase-related protein 2: implications for the immunotherapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. Isoaspartyl post-translational modification triggers anti-tumor T and B lymphocyte immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Differential Expression of Tyrosinase-Related Protein 2 (TRP-2/DCT) in Normal Tissues Versus Melanoma Cells

<_

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-Related Protein 2 (TRP-2), also known as Dopachrome Tautomerase (DCT), is a critical enzyme in the melanin biosynthesis pathway and a key lineage marker for melanocytes. Its expression is highly restricted in normal tissues, primarily to melanocytes and the retinal pigment epithelium. However, in the context of malignant melanoma, TRP-2 is frequently overexpressed, establishing it as a significant tumor-associated antigen. This guide provides a comprehensive technical overview of the differential expression of TRP-2, detailing its biological function, its expression profile in health and disease, and robust methodologies for its detection and quantification. Understanding this differential expression is paramount for the development of targeted cancer immunotherapies and diagnostic tools.

Introduction: The Significance of TRP-2/DCT

Tyrosinase-Related Protein 2, encoded by the DCT gene, is a member of the tyrosinase family of proteins.[1] Its primary enzymatic function is as a dopachrome tautomerase, catalyzing the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) during melanin synthesis.[2][3] This process is crucial for the production of eumelanin, the dark pigment responsible for photoprotection in the skin.[3]

Beyond its role in pigmentation, TRP-2 is recognized as a melanocyte lineage marker, expressed from early melanoblasts to mature melanocytes.[4][5][6] This restricted expression profile in normal tissues makes it an attractive target for therapies aimed at selectively eliminating melanoma cells while minimizing off-target effects. In melanoma, TRP-2 is one of the most highly expressed glycoproteins and is recognized as a tumor antigen by cytotoxic T lymphocytes, highlighting its potential in immunotherapy.[7][8]

The Dichotomy of TRP-2 Expression: Normal vs. Malignant

The clinical and research utility of TRP-2 is rooted in its starkly different expression patterns between normal and cancerous tissues.

TRP-2 Expression in Normal Tissues

In healthy human tissues, the expression of TRP-2 is highly restricted. It is predominantly found in:

-

Melanocytes: Consistently expressed in melanocytes of the skin and hair follicles.[4][9] It serves as a marker for both mature melanocytes and melanocyte stem cells.[5][10]

-

Retinal Pigment Epithelium (RPE): The RPE, derived from the optic cup, also expresses TRP-2, where it is involved in melanin production.[7][11]

Importantly, TRP-2 is generally absent from other normal human tissues, a critical factor for its consideration as a safe therapeutic target.[7][12]

TRP-2 Expression in Melanoma Cells

In stark contrast to its limited expression in normal tissues, TRP-2 is frequently and highly expressed in melanoma cells.[7] Studies have shown that:

-

A significant percentage of primary and metastatic melanomas express TRP-2.[9]

-

It is considered a shared differentiation antigen, alongside others like MART-1, gp100, and tyrosinase.[7][13]

-

This overexpression makes it a prominent tumor-associated antigen (TAA), capable of eliciting an immune response.[8][14]

The differential expression of TRP-2 is a cornerstone of its utility in oncology, providing a molecular basis for both diagnostics and targeted therapies.

Visualizing the Melanin Synthesis Pathway

To understand the functional context of TRP-2, it is essential to visualize its role within the melanin synthesis pathway.

Caption: The enzymatic role of TRP-2/DCT in the eumelanin synthesis pathway.

Methodologies for Analyzing TRP-2 Expression

Accurate and reliable detection of TRP-2 is crucial for both research and clinical applications. The following are standard, validated methodologies.

Immunohistochemistry (IHC)

IHC is a powerful technique for visualizing TRP-2 protein expression within the context of tissue architecture.

Rationale: This method allows for the localization of TRP-2 to specific cell types (e.g., melanocytes, melanoma cells) and provides semi-quantitative information on expression levels.

Step-by-Step Protocol for TRP-2 IHC on Paraffin-Embedded Tissues:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Blocking:

-

Primary Antibody Incubation:

-

Incubate with a primary antibody specific for TRP-2 (e.g., rabbit polyclonal anti-TRP2/DCT) overnight at 4°C.[17]

-

-

Secondary Antibody and Detection:

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).[15]

-

-

Counterstaining and Mounting:

Western Blotting

Western blotting is used to detect and quantify TRP-2 protein in cell or tissue lysates.

Rationale: This technique provides information on the presence and relative abundance of the TRP-2 protein, as well as its molecular weight.

Step-by-Step Protocol for TRP-2 Western Blot:

-

Sample Preparation:

-

Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysate.[18]

-

-

SDS-PAGE:

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size on a polyacrylamide gel.[18]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[18]

-

-

Antibody Incubation:

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[18]

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of the DCT gene.

Rationale: This highly sensitive and quantitative method allows for the comparison of DCT gene expression between different samples, such as normal skin and melanoma tissue.[20][21]

Step-by-Step Protocol for DCT qRT-PCR:

-

RNA Extraction:

-

DNase Treatment:

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.[23]

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.[23]

-

-

qPCR:

Data Presentation: TRP-2 Expression Summary

| Parameter | Normal Tissues | Melanoma Cells | References |

| Protein Expression | Restricted to melanocytes and retina | Highly expressed in a majority of cases | [7],[9] |

| mRNA Expression | Low to moderate in melanocytes | Often significantly upregulated | [1] |

| Cellular Localization | Primarily in melanosomes | Melanosomes, Golgi, plasma membrane | [25],[26] |

| Function | Melanin synthesis | Melanin synthesis, potential role in drug resistance | [2],[26] |

| Immunogenicity | Generally non-immunogenic (self-antigen) | Tumor-associated antigen recognized by T-cells | [8],[27] |

Experimental Workflow Visualization

Caption: Overview of key experimental workflows for TRP-2 expression analysis.

Implications for Drug Development and Research

The differential expression of TRP-2 has significant implications:

-

Immunotherapy: As a tumor-associated antigen, TRP-2 is a prime target for various immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies.[13][28][29]

-

Diagnostics: TRP-2 can be used as a diagnostic and prognostic marker in melanoma.[9][30]

-

Drug Resistance: Some studies suggest a role for TRP-2 in melanoma drug resistance, making it a potential target for overcoming therapeutic failure.[26]

Conclusion

Tyrosinase-Related Protein 2 (TRP-2/DCT) exhibits a highly desirable expression profile for an oncology target: restricted and low-level expression in normal tissues versus frequent overexpression in melanoma. This guide has provided a detailed technical overview of this differential expression, from its molecular basis to the practical methodologies for its analysis. A thorough understanding and accurate assessment of TRP-2 expression are indispensable for advancing research and developing novel, targeted therapies for malignant melanoma.

References

- 1. genecards.org [genecards.org]

- 2. Tyrosinase-Related Protein 2 (TRP-2): Significance and symbolism [wisdomlib.org]

- 3. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dedifferentiation maintains melanocyte stem cells in a dynamic niche - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanocytes and Pigmentation Are Affected in Dopachrome Tautomerase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The melanocyte lineage in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Expression of tyrosinase-related protein 2/DOPAchrome tautomerase in the retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 16. Immunohistochemistry Protocols [etsu.edu]

- 17. citeab.com [citeab.com]

- 18. origene.com [origene.com]

- 19. usbio.net [usbio.net]

- 20. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of mRNA using real-time RT-PCR | Springer Nature Experiments [experiments.springernature.com]